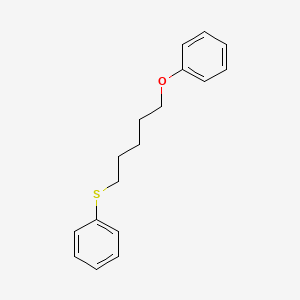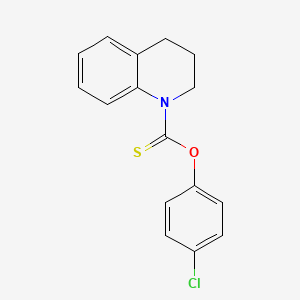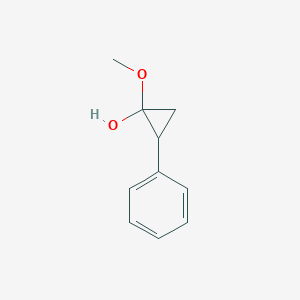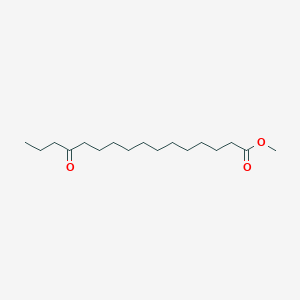
Benzene, ((5-phenoxypentyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, ((5-phenoxypentyl)thio)- is an organosulfur compound with the molecular formula C₁₇H₂₀OS. This compound features a benzene ring substituted with a 5-phenoxypentylthio group, making it a unique member of the thiophenol derivatives. Thiophenol derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, ((5-phenoxypentyl)thio)- typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of benzene with 5-phenoxypentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of benzene with 5-phenoxypentylthiol can be catalyzed by transition metal catalysts such as palladium or copper, which can enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Benzene, ((5-phenoxypentyl)thio)- can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, nitro compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, ((5-phenoxypentyl)thio)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, ((5-phenoxypentyl)thio)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can modulate its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Thiophenol (Benzenethiol): A simpler analog with a thiol group directly attached to the benzene ring.
Phenylthioethers: Compounds where the sulfur atom is bonded to a phenyl group and an alkyl or aryl group.
Uniqueness: Benzene, ((5-phenoxypentyl)thio)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59950-12-8 |
|---|---|
Molekularformel |
C17H20OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
5-phenoxypentylsulfanylbenzene |
InChI |
InChI=1S/C17H20OS/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI-Schlüssel |
XJRKBEYACQXERP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)




![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
